molecular formula C₂₆H₂₉FN₆O₁₁ B1140791 Raltegravir beta-D-Glucuronide CAS No. 952654-62-5

Raltegravir beta-D-Glucuronide

Cat. No.: B1140791
CAS No.: 952654-62-5
M. Wt: 620.54
InChI Key:
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Mechanism of Action

Target of Action

Raltegravir beta-D-Glucuronide is a metabolite of Raltegravir , an antiretroviral drug used to treat HIV infection . The primary target of Raltegravir is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the HIV replication cycle as it catalyzes the covalent insertion of the viral DNA into the chromosomes of infected cells .

Mode of Action

Raltegravir, and by extension its metabolite this compound, inhibits the HIV-1 integrase enzyme, thereby preventing the integration of the viral genome into the human genome . This inhibition disrupts the HIV replication cycle and prevents the production of new viruses .

Biochemical Pathways

The inhibition of the HIV-1 integrase enzyme disrupts the HIV replication cycle. Normally, the integrase enzyme catalyzes the insertion of the viral DNA, produced by reverse transcription of the RNA, into the host cell chromosomes . Once integrated, the provirus persists in the host cell and serves as a template for the transcription of viral genes and replication of the viral genome, leading to the production of new viruses . By inhibiting the integrase enzyme, Raltegravir prevents this integration, thereby halting the replication of the virus .

Pharmacokinetics

Raltegravir is primarily metabolized by glucuronidation , a process that involves the addition of a glucuronic acid group to the drug to facilitate its excretion. The major mechanism of clearance of Raltegravir in humans is glucuronidation mediated by UGT1A1 . The renal clearance of unchanged drug is a minor pathway of elimination of Raltegravir (9% of total dose) .

Result of Action

The inhibition of the HIV-1 integrase enzyme by Raltegravir results in a potent and sustained antiretroviral effect in patients with advanced HIV-1 infection . It is well tolerated and, due to its mechanism of action, is likely to be active against viruses resistant to other classes of antiretroviral drugs .

Action Environment

The action of this compound, like that of Raltegravir, can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of Raltegravir, potentially altering its efficacy and side effect profile . Additionally, individual patient characteristics, such as genetic variations in the UGT1A1 enzyme, could potentially influence the drug’s metabolism and effectiveness .

Biochemical Analysis

Biochemical Properties

Raltegravir beta-D-Glucuronide, as a metabolite of Raltegravir, is involved in the biochemical reactions related to the action of Raltegravir. Raltegravir inhibits the HIV-1 integrase, a viral enzyme that integrates the viral DNA into the host cell chromosomes . This is a key step in viral replication . The inhibition of this process by this compound contributes to its antiretroviral activity .

Cellular Effects

This compound, through its parent compound Raltegravir, influences cell function by preventing the integration of HIV-1 viral DNA into the host cell chromosomes . This inhibits the production of new viruses, thereby controlling the spread of the infection within the body .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the HIV-1 integrase . This enzyme catalyzes the covalent insertion of the viral DNA produced by reverse transcription of the RNA into the chromosomes of infected cells . By inhibiting this enzyme, this compound prevents the integration of the viral DNA into the host genome, thereby blocking a key step in the viral replication process .

Temporal Effects in Laboratory Settings

It is known that Raltegravir, the parent compound, has a rapid, potent, and sustained antiretroviral effect .

Metabolic Pathways

This compound is primarily metabolized by glucuronidation . The major mechanism of clearance of Raltegravir in humans is UGT1A1-mediated glucuronidation .

Transport and Distribution

It is known that Raltegravir is approximately 83% bound to human plasma protein and is minimally distributed into red blood cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Raltegravir beta-D-Glucuronide involves the glucuronidation of raltegravir. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to raltegravir . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature to mimic the conditions in the human liver where glucuronidation naturally occurs.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity. The product is then purified using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Raltegravir beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety .

Common Reagents and Conditions

Major Products

The major product of hydrolysis is raltegravir, while conjugation reactions typically yield various glucuronide conjugates depending on the specific enzyme and substrate involved .

Scientific Research Applications

Chemistry

In chemistry, Raltegravir beta-D-Glucuronide is used as a reference standard in analytical methods such as HPLC-MS/MS (High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry) for the quantification of raltegravir and its metabolites in biological samples .

Biology

In biological research, this compound is studied to understand the metabolic pathways and pharmacokinetics of raltegravir. It helps in elucidating the role of glucuronidation in drug metabolism and excretion .

Medicine

Medically, this compound is significant in therapeutic drug monitoring to ensure effective and safe dosing of raltegravir in HIV-1 patients. It also aids in studying drug-drug interactions and resistance mechanisms .

Industry

In the pharmaceutical industry, this compound is crucial for quality control and regulatory compliance. It ensures that the drug formulations meet the required standards for safety and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Dolutegravir beta-D-Glucuronide
  • Elvitegravir beta-D-Glucuronide
  • Rilpivirine beta-D-Glucuronide
  • Darunavir beta-D-Glucuronide
  • Ritonavir beta-D-Glucuronide

Uniqueness

Raltegravir beta-D-Glucuronide is unique due to its specific role as a metabolite of raltegravir, the first integrase inhibitor approved for clinical use. Its formation and presence in the body are critical for understanding the pharmacokinetics and metabolism of raltegravir, which is essential for optimizing HIV-1 treatment regimens .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIJULFVNPGGMF-LKUMGPRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678673
Record name 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952654-62-5
Record name Raltegravir beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952654625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALTEGRAVIR BETA-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q53CNM2XZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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